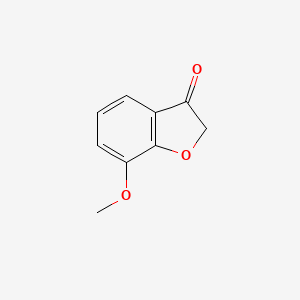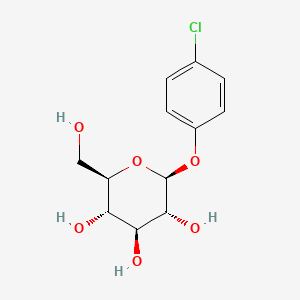
3'-Chloro-biphenyl-4-carboxylic acid
Übersicht
Beschreibung
3’-Chloro-biphenyl-4-carboxylic acid is a derivative of biphenyl-4-carboxylic acid . It has a molecular formula of C13H9ClO2 . The compound is characterized by the presence of a carboxylic acid group attached to a biphenyl system, which is a system of two benzene rings connected by a single bond .
Synthesis Analysis
The synthesis of 3’-Chloro-biphenyl-4-carboxylic acid can be achieved through the reaction of 3a-j with chloro acetyl chloride in the presence of triethyl amine . Another method involves the coupling of 4-chlorobutyryl chloride with 4-carboxyphenylboronic acid under standard Suzuki coupling conditions .Molecular Structure Analysis
The molecular structure of 3’-Chloro-biphenyl-4-carboxylic acid consists of a biphenyl system with a chlorine atom attached to one of the benzene rings and a carboxylic acid group attached to the other . The 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions of 3’-Chloro-biphenyl-4-carboxylic acid are likely to be similar to those of other carboxylic acids. These reactions include protonation of the carbonyl group, nucleophilic attack on the carbonyl, proton transfer, and water leaving .Wissenschaftliche Forschungsanwendungen
Antifungal Activity of Salicylanilides and Their Esters
Field
Pharmaceutical Chemistry
Application
Salicylanilides and their esters, including those with 4-(trifluoromethyl)benzoic acid, have been studied for their potential antifungal properties .
Method
The compounds were synthesized and then assayed in vitro against various fungal strains .
Results
The antifungal activity of these compounds was not uniform across all strains, and some compounds showed promising results with minimum inhibitory concentrations (MIC) as low as 0.49 µmol/L .
Antiepileptic Drug Determination
Field
Clinical Toxicology
Application
A method for simultaneous determination of antiepileptic drugs in human serum using GC-MS was developed .
Method
This method employs an emerging class of derivatization agents .
Results
The method was found to be simple, sensitive, and robust for clinical toxicology purposes .
Substituent Effects on Acidity
Field
Organic Chemistry
Application
The compound can be used to study the substituent effects on acidity. The presence of an electron-withdrawing or electron-releasing group affects the stability of carboxylate anions, and in turn, determines the dissociation constant of a carboxylic acid .
Method
The acidity of the compound can be determined by measuring its Ka or pKa value .
Results
The results can help predict the effect that the substituent has on the susceptibility of the benzene ring to electrophilic attack .
Suzuki-Miyaura Reactions
Field
Organic Synthesis
Application
The compound can be used in Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene .
Method
The compound is reacted with dibromotrifluoromethylbenzene in the presence of a palladium catalyst .
Results
The reaction results in the formation of biaryl compounds .
1,4-Conjugate Addition Reactions
Application
The compound can be used in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides .
Method
The compound is reacted with ethenesulfonamides .
Results
The reaction results in the formation of arylethanesulfonamides .
Cross-Coupling Reactions
Application
The compound can be used in cross-coupling reactions with diazoesters or potassium cyanate .
Method
The compound is reacted with diazoesters or potassium cyanate .
Results
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIVTXJWSYIMDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373889 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-biphenyl-4-carboxylic acid | |
CAS RN |
5728-43-8 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Chloro-biphenyl-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1586646.png)


![Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride](/img/structure/B1586651.png)








![4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1586664.png)
![[3,3'-Bipyridine]-2,2'-dicarboxylic acid](/img/structure/B1586665.png)